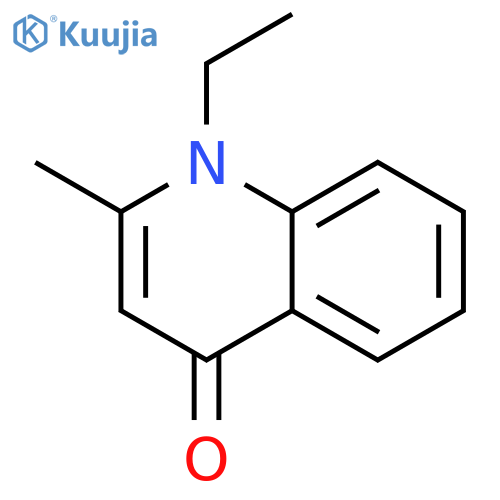

Cas no 15574-80-8 (4(1H)-Quinolinone, 1-ethyl-2-methyl-)

15574-80-8 structure

商品名:4(1H)-Quinolinone, 1-ethyl-2-methyl-

4(1H)-Quinolinone, 1-ethyl-2-methyl- 化学的及び物理的性質

名前と識別子

-

- 4(1H)-Quinolinone, 1-ethyl-2-methyl-

- 1-Ethyl-2-methyl-4(1h)-quinolinone

- 1-ethyl-2-methyl-4-quinolone

- 15574-80-8

- AKOS002684036

- DB-162561

- 1-ethyl-2-methylquinolin-4-one

- MFCD20534753

- SB68550

- 1-Ethyl-2-methylquinolin-4(1H)-one

- SCHEMBL10550113

- WZFJKLLNXNDXIP-UHFFFAOYSA-N

- CS-0152014

- BS-51291

- E76820

-

- インチ: InChI=1S/C12H13NO/c1-3-13-9(2)8-12(14)10-6-4-5-7-11(10)13/h4-8H,3H2,1-2H3

- InChIKey: WZFJKLLNXNDXIP-UHFFFAOYSA-N

- ほほえんだ: CCN1C(=CC(=O)C2=CC=CC=C21)C

計算された属性

- せいみつぶんしりょう: 187.09979

- どういたいしつりょう: 187.1

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

- PSA: 20.31

4(1H)-Quinolinone, 1-ethyl-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JN764-50mg |

4(1H)-Quinolinone, 1-ethyl-2-methyl- |

15574-80-8 | 97% | 50mg |

340.0CNY | 2021-07-15 | |

| Chemenu | CM240158-250mg |

1-Ethyl-2-methylquinolin-4(1H)-one |

15574-80-8 | 97% | 250mg |

$156 | 2022-09-02 | |

| Chemenu | CM240158-5g |

1-Ethyl-2-methylquinolin-4(1H)-one |

15574-80-8 | 97% | 5g |

$958 | 2021-08-04 | |

| Chemenu | CM240158-10g |

1-Ethyl-2-methylquinolin-4(1H)-one |

15574-80-8 | 97% | 10g |

$1356 | 2021-08-04 | |

| 1PlusChem | 1P01KLCB-5g |

1-Ethyl-2-methylquinolin-4(1H)-one |

15574-80-8 | 97% | 5g |

$722.00 | 2024-06-20 | |

| abcr | AB594899-250mg |

1-Ethyl-2-methylquinolin-4(1H)-one; . |

15574-80-8 | 250mg |

€205.60 | 2024-07-19 | ||

| eNovation Chemicals LLC | Y1224124-5g |

1-ethyl-2-methylquinolin-4(1H)-one |

15574-80-8 | 95% | 5g |

$900 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X26465-1g |

1-Ethyl-2-methylquinolin-4(1H)-one |

15574-80-8 | 97% | 1g |

¥1591.0 | 2024-07-18 | |

| Chemenu | CM240158-1g |

1-Ethyl-2-methylquinolin-4(1H)-one |

15574-80-8 | 97% | 1g |

$376 | 2022-09-02 | |

| Chemenu | CM240158-5g |

1-Ethyl-2-methylquinolin-4(1H)-one |

15574-80-8 | 97% | 5g |

$1216 | 2022-09-02 |

4(1H)-Quinolinone, 1-ethyl-2-methyl- 関連文献

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Rira Kang,Yong-Jin Noh,Jin-Mun Yun,Hyun Kim,NoSoung Myoung,Eun-Hye Lee,Tae-Wook Kim,Seok-In Na,Seung-Hwan Oh RSC Adv., 2017,7, 26689-26696

15574-80-8 (4(1H)-Quinolinone, 1-ethyl-2-methyl-) 関連製品

- 25428-07-3(4(1H)-Quinolinone,2,6-dimethyl-)

- 80554-58-1(Schinifoline)

- 15266-38-3(Evocarpine)

- 62510-40-1(4(1H)-Quinolinone, 6-ethyl-2-methyl-)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15574-80-8)4(1H)-Quinolinone, 1-ethyl-2-methyl-

清らかである:99%/99%

はかる:1g/5g

価格 ($):225/788